molecular formula C16H12BrNO B8380493 3-(Benzyloxy)-6-bromoisoquinoline

3-(Benzyloxy)-6-bromoisoquinoline

Cat. No.: B8380493
M. Wt: 314.18 g/mol
InChI Key: DIPKZZHSVWPFQC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6-bromoisoquinoline is a brominated isoquinoline derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at position 3 and a bromine atom at position 6 on the isoquinoline core. Isoquinoline derivatives are widely utilized in medicinal chemistry due to their ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) and serve as precursors for bioactive molecules. The benzyloxy group acts as a protective moiety for hydroxyl functionalities, which can be removed under hydrogenation conditions , while the bromine atom enables further functionalization.

Properties

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

6-bromo-3-phenylmethoxyisoquinoline

InChI

InChI=1S/C16H12BrNO/c17-15-7-6-13-10-18-16(9-14(13)8-15)19-11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

DIPKZZHSVWPFQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C3C=CC(=CC3=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Benzyloxy)-6-bromoisoquinoline with structurally or functionally related compounds, emphasizing substituent effects, applications, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
This compound 3-BnO, 6-Br C₁₆H₁₂BrNO 314.18 (calculated) Cross-coupling reactions, drug synthesis (inferred)
3-Benzyl-6-bromo-2-methoxyquinoline 3-Bn, 6-Br, 2-OMe C₁₇H₁₄BrNO 328.20 Intermediate in anticancer agents
6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline HCl 6-BnO, 7-OMe, dihydro C₁₇H₁₈ClNO₂ 311.79 (HCl salt) Biological studies (e.g., receptor modulation)
Benzoyloxyquinoline (3v) 1-BzO C₁₆H₁₁NO₂ 249.27 Organic synthesis (ester hydrolysis)
(3-(Benzyloxy)phenyl)boronic acid 3-BnO, B(OH)₂ C₁₃H₁₃BO₃ 228.05 Suzuki-Miyaura cross-coupling

Key Observations:

Substituent Effects on Reactivity The bromine atom in this compound enables palladium-catalyzed cross-coupling, similar to brominated quinolines in and . The benzyloxy group enhances solubility in organic solvents compared to hydroxylated analogs (e.g., 6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline in ) . Dihydroisoquinoline derivatives (e.g., ) exhibit reduced aromaticity, increasing reactivity toward hydrogenation or electrophilic substitution .

Biological Relevance Brominated isoquinolines (e.g., 3-Benzyl-6-bromo-2-methoxyquinoline) are intermediates in anticancer agents, leveraging bromine’s role as a leaving group for further functionalization . The benzyloxy group in this compound may mimic phenolic hydroxyl groups in drug candidates, acting as a prodrug moiety .

Physicochemical Properties Molecular weight and solubility vary significantly with substituents. For example, boronic acid derivatives () are polar and water-soluble, whereas benzyloxy-substituted compounds are lipophilic .

Data Table: Structural and Functional Comparison

Feature This compound 3-Benzyl-6-bromo-2-methoxyquinoline 6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline HCl
Core Structure Isoquinoline Quinoline Dihydroisoquinoline
Key Substituents 3-BnO, 6-Br 3-Bn, 6-Br, 2-OMe 6-BnO, 7-OMe, saturated C3-C4 bond
Reactivity Suzuki coupling, deprotection Nucleophilic substitution Hydrogenation, ring-opening
Bioactivity Anticancer (inferred) Anticancer intermediate Neurotransmitter analog
Solubility Organic solvents Organic solvents Partially aqueous (HCl salt)

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